molecular formula C26H40O10 B1228675 Andrographoside

Andrographoside

Cat. No.: B1228675
M. Wt: 512.6 g/mol
InChI Key: VUEPOIYXKZTLMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Andrographoside is a bioactive diterpenoid closely related to the well-characterized compound Andrographolide, which is isolated from the medicinal plant Andrographis paniculata . This compound is supplied exclusively for research purposes, including investigations into anti-inflammatory pathways, anticancer mechanisms, and antiviral activity. Researchers value Andrographolide-related compounds for their multifaceted mechanisms of action. A primary target is the NF-κB signaling pathway, where it inhibits activation and the subsequent expression of pro-inflammatory cytokines like TNF-α and IL-6 . Its anticancer properties are linked to the induction of apoptosis through caspase-3 and caspase-9 activation, and the inhibition of the PI3K/Akt pathway, reducing cancer cell proliferation and survival . Furthermore, studies highlight its antiviral potential, showing efficacy against viruses such as SARS-CoV-2 by suppressing viral protease activity and inhibiting viral replication . In neurological research, it has demonstrated neuroprotective effects in models of diseases like Parkinson's and Alzheimer's by alleviating neuroinflammation and improving motor and neurobehavioral function . When handling this compound, researchers should note that its stability is pH-dependent, with optimal stability observed in acidic conditions (pH 2.0-4.0); degradation products formed under less optimal conditions show reduced biological activity . This product is designated "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

4-hydroxy-3-[2-[6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40O10/c1-13-4-7-18-25(2,15(13)6-5-14-16(28)11-34-23(14)33)9-8-19(29)26(18,3)12-35-24-22(32)21(31)20(30)17(10-27)36-24/h5,15-22,24,27-32H,1,4,6-12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEPOIYXKZTLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)COC4C(C(C(C(O4)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iridium-Catalyzed Carbonyl Reductive Coupling

The quaternary C4 stereocenter is established via iridium-catalyzed reductive coupling of a bicyclic ketone with prenyl bromide, achieving 92% enantiomeric excess (ee).

trans-Decalin Formation

A Diels-Alder cycloaddition between diene 6 and dimethyl acetylenedicarboxylate (DMAD) forms the bicyclic core, followed by manganese-catalyzed hydrogen atom transfer (HAT) reduction to yield the trans-decalin structure.

α-Alkylidene-γ-Butyrolactone Installation

Carbonylative lactonization under Appel conditions introduces the terminal lactone moiety, completing the synthesis with an overall yield of 11.4%.

Advantages :

  • Eliminates batch-to-batch variability inherent in plant extracts.

  • Enables structural modifications for derivative development.

Cocrystallization for Enhanced Solubility

Andrographolide’s poor aqueous solubility (0.29 mg/mL) and chemical instability limit its bioavailability. Cocrystallization with pharmaceutically acceptable coformers addresses these challenges:

CoformerSolubility IncreaseDissolution Rate (vs. Pure Andrographolide)Stability Improvement
Salicylic Acid3.1×3.0×Complete metabolite inhibition
Vanillin2.5×2.2×Partial
Resorcinol2.0×1.8×Minimal

The andrographolide-salicylic acid cocrystal exhibits superior performance, delaying sulfation (a major metabolic pathway) and enhancing oral absorption.

Cell cultures of A. paniculata offer a sustainable alternative to field cultivation. Elicitation strategies significantly boost andrographolide yields:

ElicitorAndrographolide Yield (mg/g DCW)Fold Increase vs. Control
Yeast Extract13.58.8×
Agrobacterium9.26.0×
Cadmium Chloride4.73.1×

Analytical Methods for Quality Control

High-performance thin-layer chromatography (HPTLC) and HPLC ensure batch consistency:

  • HPTLC Fingerprinting : Chloroform-toluene-methanol (80:10:15) eluent resolves andrographolide (Rf 0.62), neoandrographolide (Rf 0.48), and dehydroandrographolide (Rf 0.71).

  • HPLC Quantification : C18 column with acetonitrile-water (55:45) achieves 99.3% purity validation (λ = 225 nm).

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
Ethanol Extraction1.2–1.598.9–99.2High12–15
Total Synthesis11.499.5Moderate220–250
Cell Culture1.3595.0Low180–200

Chemical Reactions Analysis

Types of Reactions

Andrographoside undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds in the methylidene groups can be reduced to form saturated compounds.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents like thionyl chloride, alkylating agents like methyl iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the double bonds can produce saturated hydrocarbons.

Scientific Research Applications

Pharmacological Properties

Andrographoside exhibits a wide range of pharmacological properties, including:

  • Anti-inflammatory Activity : It inhibits the activation of nuclear factor kappa B (NF-κB) and reduces pro-inflammatory cytokines, making it beneficial in treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and rheumatoid arthritis .
  • Antiviral Effects : Research indicates that this compound can inhibit various viral infections, including Chikungunya virus and influenza. It reduces viral replication and protein synthesis, suggesting its potential as an antiviral therapeutic agent .
  • Anticancer Properties : The compound has shown promise in inhibiting the growth of several cancer cell lines, including lung and colon cancer, by inducing apoptosis and inhibiting cell proliferation .
  • Neuroprotective Effects : this compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. It enhances neurogenesis and alleviates neuroinflammation, making it a candidate for treating conditions like Alzheimer's disease .
  • Hepatoprotective Effects : Studies have demonstrated that this compound can protect liver cells from damage caused by toxins and inflammation, indicating its potential in liver diseases .

Anti-inflammatory Effects in COPD

A study involving a mouse model demonstrated that this compound significantly reduced inflammation markers and improved lung function by inhibiting the SIRT1/ERK signaling pathway. This suggests its potential utility in managing COPD symptoms .

Antiviral Activity Against Chikungunya Virus

Research showed that this compound effectively inhibited Chikungunya virus replication post-infection, highlighting its role as a potential antiviral agent. Further studies are needed to explore its efficacy across different strains of the virus .

Neuroprotection in Alzheimer’s Disease Models

In animal studies, this compound treatment improved cognitive function and reduced neuroinflammation in models of Alzheimer's disease. It activated neuroprotective pathways and decreased amyloid-beta toxicity .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
Anti-inflammatoryInhibition of NF-κB signalingReduces cytokine levels in COPD models
AntiviralInhibition of viral replicationEffective against Chikungunya virus
AnticancerInduction of apoptosisInhibits growth in lung and colon cancer cells
NeuroprotectionActivation of Nrf2/HO-1 pathwayEnhances cognitive function in Alzheimer's models
HepatoprotectionReduction of liver inflammationProtects liver cells from toxic damage

Mechanism of Action

The mechanism of action of Andrographoside involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The naphthalene ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound’s antioxidant properties can neutralize free radicals, reducing oxidative stress and inflammation.

Comparison with Similar Compounds

Andrographoside can be compared with other similar compounds, such as:

    Andrographolide: Similar structure but lacks the oxolanone moiety.

    Coumarin derivatives: Share the lactone ring but differ in the substitution pattern and biological activities.

    Quinolone derivatives: Contain a similar ring system but differ in the functional groups and their positions.

Q & A

Q. Table 1: Comparison of Analytical Methods

MethodMatrixLOD (µg/mL)LOQ (µg/mL)Reference
HPLC-UVAndrographis paniculata0.050.15
LC-MS/MSRat plasma0.010.03

Advanced: How can researchers resolve contradictions in pharmacokinetic data for this compound across different formulations?

Answer:
Contradictions often arise from variations in bioavailability, metabolism, or experimental design. Methodological considerations include:

  • Standardized protocols : Ensure consistent animal models (e.g., Sprague-Dawley rats), dosing regimens, and sampling intervals .
  • Statistical rigor : Use Shapiro-Wilk (normality) and Levene’s tests (homogeneity) before selecting parametric (ANOVA, t-test) or non-parametric (Kruskal-Wallis) analyses .
  • Formulation-specific factors : Compare absorption enhancers (e.g., ethosomes in gels) vs. free compounds using AUC and Cmax metrics .

Example : Ethosome-based gels showed 2.3× higher AUC0–24h vs. conventional gels in arthritis models, attributed to enhanced dermal penetration .

Basic: What in vitro models are suitable for preliminary screening of this compound’s anti-inflammatory activity?

Answer:

  • Cell lines : RAW 264.7 macrophages (LPS-induced NO production) or THP-1 monocytes (cytokine profiling).
  • Dose optimization : Pre-test cytotoxicity (MTT assay) to establish non-toxic ranges (e.g., 5–50 µM) .
  • Controls : Include positive controls (e.g., dexamethasone) and vehicle-only groups to validate assay specificity .

Advanced: How can researchers design experiments to elucidate this compound’s mechanism of action in rheumatoid arthritis (RA)?

Answer:
A multi-modal approach is recommended:

Molecular targets : Use siRNA knockdown or CRISPR-Cas9 to validate NF-κB, COX-2, or MAPK pathway involvement .

In vivo validation : Collagen-induced arthritis (CIA) models in mice, with histopathology scoring for synovitis and bone erosion .

Omics integration : Transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify downstream biomarkers .

Q. Table 2: Key Pharmacodynamic Parameters in CIA Models

ParameterThis compound (10 mg/kg)Controlp-value
Paw swelling (mm)3.2 ± 0.45.8 ± 0.6<0.001
TNF-α (pg/mL)120 ± 15280 ± 20<0.001

Basic: What ethical and practical considerations apply to in vivo studies of this compound?

Answer:

  • Ethics approval : Adhere to institutional guidelines (e.g., IACUC) for animal welfare, including humane endpoints .
  • Sample size : Power analysis (e.g., G*Power software) to minimize Type I/II errors; n ≥ 6/group for rodent studies .
  • Blinding : Randomize treatment assignments and use blinded histopathological assessments to reduce bias .

Advanced: How can researchers optimize this compound’s bioavailability for translational applications?

Answer:
Strategies include:

  • Nanoformulations : Ethosomes, liposomes, or polymeric nanoparticles to enhance solubility and target joint tissues .
  • Prodrug design : Modify hydroxyl groups to improve metabolic stability (e.g., acetylated derivatives).
  • PK/PD modeling : Use non-compartmental analysis (NCA) to correlate plasma levels with efficacy endpoints .

Key Finding : Ethosomal gels achieved sustained release over 24h with a t1/2 of 8.5h vs. 2.3h for free this compound .

Basic: What are common pitfalls in interpreting this compound’s cytotoxicity data?

Answer:

  • Solvent artifacts : DMSO (>0.1% v/v) can induce false-positive cytotoxicity; use vehicle-matched controls .
  • Prolonged exposure : IC50 values may vary significantly between 24h vs. 72h assays; standardize incubation times .

Advanced: How should researchers address batch-to-batch variability in this compound sourcing?

Answer:

  • Quality control : Certify purity (>95%) via HPLC and NMR for each batch .
  • Phytochemical profiling : Compare UPLC-QTOF-MS fingerprints to reference standards to detect adulterants .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Andrographoside
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Andrographoside

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